{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone
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Overview
Description
{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a phenylpropenyl group and a tetrahydrofuran ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE typically involves the reaction of piperazine derivatives with phenylpropenyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with tetrahydrofuran derivatives under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-fluorophenyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone
- oxolan-2-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Uniqueness
{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE is unique due to its combination of a piperazine ring with a phenylpropenyl group and a tetrahydrofuran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H24N2O2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
oxolan-2-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H24N2O2/c21-18(17-9-5-15-22-17)20-13-11-19(12-14-20)10-4-8-16-6-2-1-3-7-16/h1-4,6-8,17H,5,9-15H2/b8-4+ |
InChI Key |
IYHTXLDSZXHJHW-XBXARRHUSA-N |
Isomeric SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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